2,2'-Disulfanediylbis(3-chloropyrazine) 2,2'-Disulfanediylbis(3-chloropyrazine)
Brand Name: Vulcanchem
CAS No.: 95537-95-4
VCID: VC19210666
InChI: InChI=1S/C8H4Cl2N4S2/c9-5-7(13-3-1-11-5)15-16-8-6(10)12-2-4-14-8/h1-4H
SMILES:
Molecular Formula: C8H4Cl2N4S2
Molecular Weight: 291.2 g/mol

2,2'-Disulfanediylbis(3-chloropyrazine)

CAS No.: 95537-95-4

Cat. No.: VC19210666

Molecular Formula: C8H4Cl2N4S2

Molecular Weight: 291.2 g/mol

* For research use only. Not for human or veterinary use.

2,2'-Disulfanediylbis(3-chloropyrazine) - 95537-95-4

Specification

CAS No. 95537-95-4
Molecular Formula C8H4Cl2N4S2
Molecular Weight 291.2 g/mol
IUPAC Name 2-chloro-3-[(3-chloropyrazin-2-yl)disulfanyl]pyrazine
Standard InChI InChI=1S/C8H4Cl2N4S2/c9-5-7(13-3-1-11-5)15-16-8-6(10)12-2-4-14-8/h1-4H
Standard InChI Key WZKKPLYVOXXGTD-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(C(=N1)SSC2=NC=CN=C2Cl)Cl

Introduction

Structural Characteristics

Molecular Architecture

The compound’s core consists of two 3-chloropyrazine units symmetrically bridged via a disulfide bond (Fig. 1). Key structural features include:

  • Pyrazine Rings: Aromatic heterocycles with nitrogen atoms at positions 1 and 4, substituted by chlorine at position 3 .

  • Disulfide Bridge: A labile -S-S- bond enabling redox-driven structural rearrangements .

  • Molecular Formula: C₈H₄Cl₂N₄S₂ (calculated exact mass: 289.91 g/mol) .

Table 1: Key Structural Parameters

ParameterValueSource
Bond Length (S-S)~2.05 Å
Pyrazine Ring GeometryPlanar, aromatic
Torsional Angle (C-S-S-C)~90° (staggered conformation)

Synthesis and Optimization

Nucleophilic Substitution-Oxidation

  • Starting Material: 3-Chloropyrazine-2-thiol.

Direct Sulfur Insertion

  • Reagents: 3-Chloropyrazine derivatives with elemental sulfur (S₈) under refluxing toluene.

  • Mechanism: Radical-mediated sulfur-sulfur bond formation .

Table 2: Synthesis Method Comparison

MethodConditionsYield (%)Purity (%)
Oxidative CouplingDMF, I₂, 80°C72≥95
Sulfur InsertionToluene, S₈, 110°C5890

Chemical Reactivity and Functionalization

Disulfide Bond Dynamics

The -S-S- bond undergoes reversible cleavage under reducing conditions (e.g., glutathione, dithiothreitol), forming 3-chloropyrazine-2-thiol monomers . This property is exploited in stimuli-responsive materials.

Pyrazine Ring Reactivity

  • Nucleophilic Aromatic Substitution: Chlorine at position 3 is displaced by amines or alkoxides, enabling derivatization .

  • Coordination Chemistry: Pyrazine nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺) .

Biological Activity and Mechanisms

Antimicrobial Properties

  • Gram-Positive Bacteria: MIC = 32 µg/mL against Staphylococcus aureus .

  • Fungi: Moderate inhibition of Candida albicans (IC₅₀ = 45 µg/mL).

  • Mechanism: Proposed disruption of microbial redox homeostasis via disulfide-thiol interchange .

Industrial and Research Applications

Pharmaceutical Intermediates

  • Antitubercular Agents: Structural analog of pyrazinamide, with enhanced membrane permeability due to lipophilic disulfide .

  • Prodrug Design: Disulfide cleavage in vivo releases bioactive thiol derivatives .

Materials Science

  • Dynamic Covalent Networks: Reversible S-S bonds enable self-healing polymers .

  • Electrochemical Sensors: Pyrazine nitrogen sites facilitate electron transfer in biosensing platforms .

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